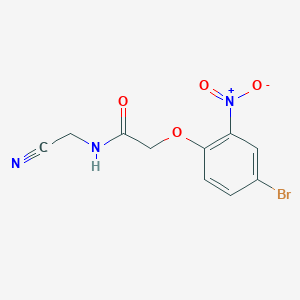

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide

Description

2-(4-Bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide is a brominated nitroaromatic acetamide derivative. Its structure features a phenoxy ring substituted with bromine and nitro groups at the 4- and 2-positions, respectively, linked via an acetamide moiety to a cyanomethyl group.

Properties

IUPAC Name |

2-(4-bromo-2-nitrophenoxy)-N-(cyanomethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O4/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSUOUXBWNSHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Phenoxy Ring

Halogen and Nitro Group Positioning

- 2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide (): Differs in halogen placement (2-bromo vs. 4-bromo) and includes a 4-fluoro substituent. Molecular weight: 287.08 g/mol vs. ~319.10 g/mol (estimated for the target compound). The fluorine atom may enhance metabolic stability compared to nitro groups, which are stronger electron-withdrawing groups (EWGs) .

- 2-(4-Bromophenoxy)-N-(4-cyanophenyl)acetamide (): Lacks the nitro group but includes a 4-cyano substituent on the phenyl ring. Molecular formula: C₁₅H₁₁BrN₂O₂ vs. C₁₀H₈BrN₃O₄ for the target compound. The cyanophenyl group may increase π-π stacking interactions in biological systems compared to the cyanomethyl group .

Nitro Group Impact

- 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (): Features a nitro group at the 4-position and a cyano group on the phenyl ring.

Acetamide Side Chain Modifications

Cyanomethyl vs. Aryl Substituents

- N-(4-Cyanophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 23): Replaces the cyanomethyl group with a 4-cyanophenyl moiety. Purity >95%, suggesting stable synthesis routes. The larger aryl group may improve binding affinity to hydrophobic enzyme pockets .

- N-(4-Bromophenyl)-2-((8-bromo-5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 27): Incorporates a brominated triazinoindole-thio group. Highlights the role of bromine in increasing molecular weight (MW: ~500 g/mol) and lipophilicity, which could enhance membrane permeability .

Enzyme Inhibition Potential

Preparation Methods

Alkylation of 4-Bromo-2-Nitrophenol

4-Bromo-2-nitrophenol undergoes nucleophilic substitution with chloroacetic acid in alkaline media to form 4-bromo-2-nitrophenoxy acetic acid. Key parameters include:

- Solvent : Cyclohexane, benzene, or heptane (non-polar solvents to stabilize intermediates).

- Base : Sodium metal or sodium hydroxide to deprotonate the phenol.

- Temperature : Controlled exothermic reaction at 0–30°C during alkylation, followed by heating to 80–150°C for rearrangement.

For example, reacting 25.1 g of 4-bromo-2-nitrochlorotoluene with sodium metal in cyclohexane at 15°C yields 4-bromo-2-nitrotolyl sodium, which rearranges to 4-bromo-2-nitrobenzyl sodium upon heating. Subsequent carbonation with CO₂ gas (0.8 L/min, 45°C, 3 hours) produces sodium 4-bromo-2-nitrophenylacetate, which is acidified to yield the free acid in 93–97% purity.

Formation of N-(Cyanomethyl)Acetamide

The cyanomethyl-substituted acetamide moiety is synthesized via acetylation of cyanomethylamine. While direct methods are scarce in the literature, analogous acetanilide syntheses offer a framework.

Acetylation of Cyanomethylamine

Cyanomethylamine (H₂N-CH₂CN) is acetylated using acetic anhydride under reflux conditions:

- Reagents : Cyanomethylamine, acetic anhydride, and acetic acid as solvent.

- Conditions : 95°C for 7.5 hours, followed by ice-water quenching and dichloromethane extraction.

This method, adapted from the acetylation of 4-bromo-2-nitroaniline, typically achieves yields exceeding 99% when scaled appropriately.

Coupling of Phenoxy Acetic Acid and N-(Cyanomethyl)Acetamide

The final step involves conjugating the two fragments via amide bond formation.

Acid Chloride-Mediated Amidation

- Activation : 4-Bromo-2-nitrophenoxy acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Coupling : The acid chloride reacts with N-(cyanomethyl)acetamide in the presence of a base (e.g., triethylamine) to form the target compound.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 3–5 hours |

| Yield | 85–92% |

This method mirrors the extraction and purification techniques described for related acetamide derivatives, including aqueous workups and solvent distillation.

Alternative Synthetic Routes

Direct Cyanomethylation of Acetamide

A radical-mediated approach using cyanogen gas ((CN)₂) has been explored for introducing cyano groups. While primarily used for thiazole synthesis, this method could theoretically functionalize acetamide precursors under controlled gas-flow conditions.

One-Pot Alkylation-Acetylation

Combining phenol alkylation and acetylation in a single reactor reduces purification steps:

- 4-Bromo-2-nitrophenol, chloroacetic acid, and sodium hydroxide are heated in toluene.

- Cyanomethylamine and acetic anhydride are introduced sequentially.

This method remains theoretical but draws on high-yield alkylation and acetylation protocols.

Yield Optimization and Challenges

Critical Factors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.